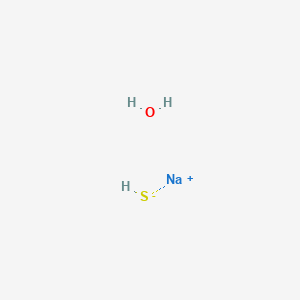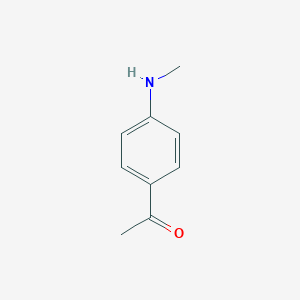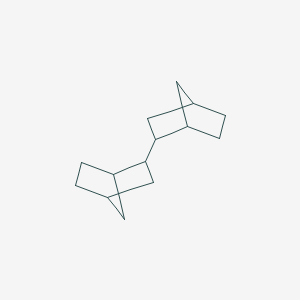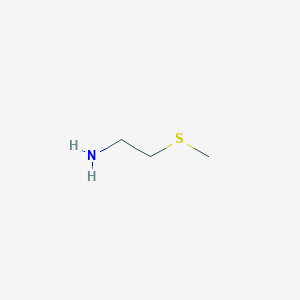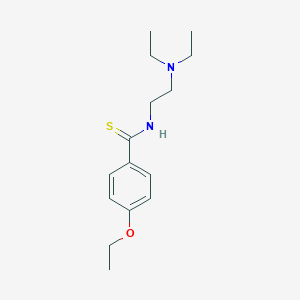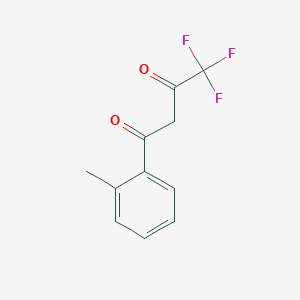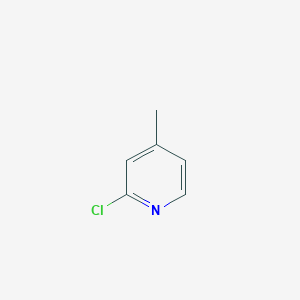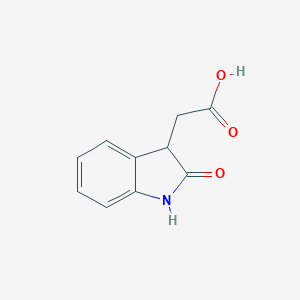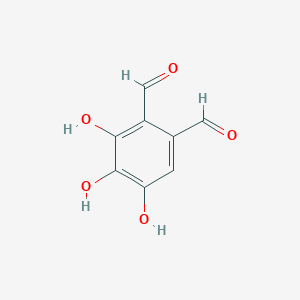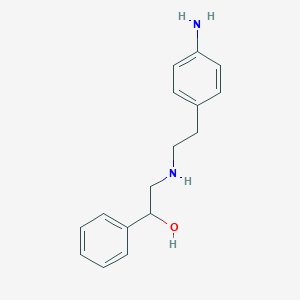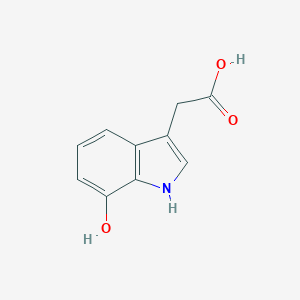
2-(7-羟基-1H-吲哚-3-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is a member of the class of indole-3-acetic acids . It is a monocarboxylic acid and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid .
Synthesis Analysis
The synthesis of indole derivatives has been extensively studied. Nature is the major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular formula of “2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is C10H9NO3 . The InChI is InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) .Chemical Reactions Analysis
The regulation of auxin levels in plants involves the inactivation of indole-3-acetic acid (IAA) by conjugation to amino acids. This conjugation reaction is catalyzed by IAA-amido synthetases belonging to the family of GH3 proteins .Physical And Chemical Properties Analysis
The molecular weight of “2-(7-hydroxy-1H-indol-3-yl)acetic Acid” is 191.18 g/mol . More detailed physical and chemical properties were not found in the search results.科学研究应用
Cancer Treatment
Indole derivatives, including 2-(7-hydroxy-1H-indol-3-yl)acetic Acid , have been studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in developing novel anticancer drugs .
Antimicrobial Activity
These compounds have shown promise as antimicrobial agents. Their structure allows them to interact with microbial cell membranes, disrupting their function and leading to the death of the pathogen .
Neurological Disorders
Research suggests that indole derivatives could play a role in treating neurological disorders. Their ability to modulate neurotransmitter systems may be beneficial in conditions like Parkinson’s disease and Alzheimer’s .
Agricultural Applications
Indole derivatives can also be used in agriculture to protect crops. They have shown activity against pests by affecting their growth and development, potentially serving as a natural pesticide alternative .
Ion Channel Modulation
These compounds have been found to affect ion channels, which are crucial for various physiological processes. Modulating ion channels can have therapeutic applications in diseases like epilepsy and hypertension .
Antiviral Properties
Indole derivatives have demonstrated significant activity against viruses, including the H1N1 influenza virus. This opens up possibilities for their use in antiviral drug development .
安全和危害
The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
2-(7-hydroxy-1H-indol-3-yl)acetic Acid, also known as a derivative of indole-3-acetic acid, is known to target interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of immune responses, particularly in the activation and proliferation of T cells.
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The interaction with its targets may result in changes in cellular processes, potentially influencing the immune response.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid might also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties can influence its bioavailability .
Result of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(7-hydroxy-1H-indol-3-yl)acetic Acid might have similar effects.
属性
IUPAC Name |
2-(7-hydroxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRGWAMLYAJNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-hydroxy-1H-indol-3-yl)acetic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

